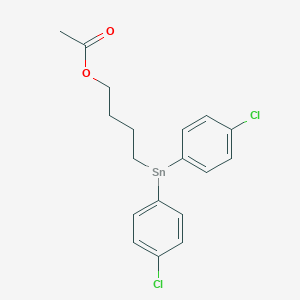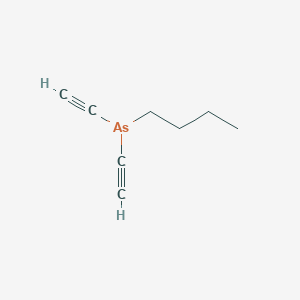
Butyl(diethynyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(diethynyl)arsane is an organoarsenic compound characterized by the presence of a butyl group and two ethynyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(diethynyl)arsane typically involves the reaction of butylarsine with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the ethynyl groups. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and butyl-substituted ethynyl derivatives.
Reduction: Butylarsine and ethynyl hydrides.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl(diethynyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential as a biological probe due to its unique reactivity.
Medicine: Explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of Butyl(diethynyl)arsane involves its interaction with molecular targets through the ethynyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the attached groups, which facilitate its binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylarsine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
Diethynylarsane: Contains ethynyl groups but lacks the butyl group, affecting its solubility and reactivity.
Trimethylarsane: Contains methyl groups instead of butyl and ethynyl groups, leading to different chemical properties.
Uniqueness
Butyl(diethynyl)arsane is unique due to the combination of butyl and ethynyl groups attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82316-37-8 |
|---|---|
Molekularformel |
C8H11As |
Molekulargewicht |
182.09 g/mol |
IUPAC-Name |
butyl(diethynyl)arsane |
InChI |
InChI=1S/C8H11As/c1-4-7-8-9(5-2)6-3/h2-3H,4,7-8H2,1H3 |
InChI-Schlüssel |
XTIPLUMLUHFLOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As](C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



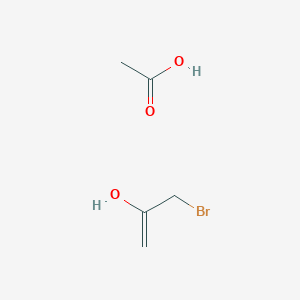

![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
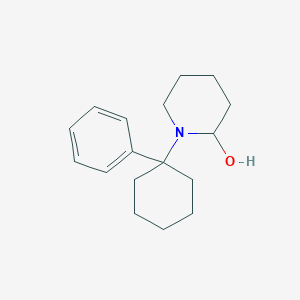
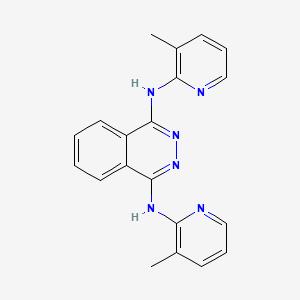
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
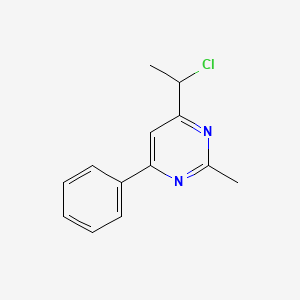
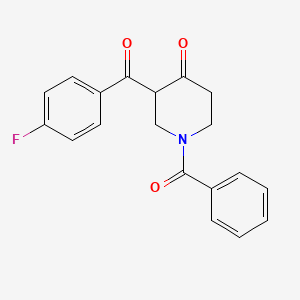
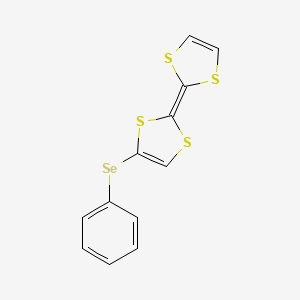
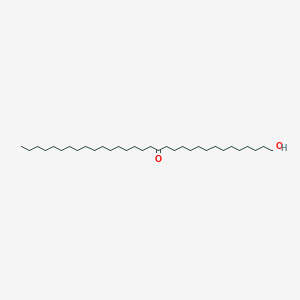
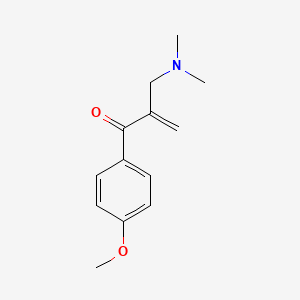
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
